1-Chloro-4-iodo-2-(methoxymethoxy)benzene
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Overview
Description
1-Chloro-4-iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the substitution of benzene derivatives. One common method involves the iodination of 1-chloro-2-(methoxymethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of iodine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substituted benzene derivatives depending on the nucleophile used.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products with modified functional groups .
Scientific Research Applications
1-Chloro-4-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodo-2-(methoxymethoxy)benzene depends on its interaction with molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .
Comparison with Similar Compounds
1-Chloro-2-iodo-4-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethoxy group.
1-Chloro-4-iodobenzene: Lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.
1-Chloro-2-methoxy-4-(methoxymethoxy)benzene: Similar but with different positioning of substituents on the benzene ring.
Uniqueness: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The methoxymethoxy group further enhances its versatility in synthetic applications, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C8H8ClIO2 |
---|---|
Molecular Weight |
298.50 g/mol |
IUPAC Name |
1-chloro-4-iodo-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8ClIO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 |
InChI Key |
FXWAFCMKENDVBQ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)I)Cl |
Origin of Product |
United States |
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